硝酸盐

概述

描述

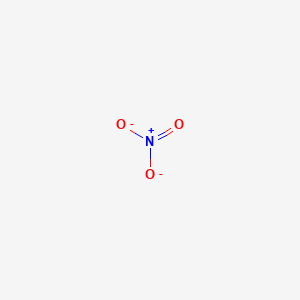

Nitrate is a polyatomic ion with the chemical formula NO−3. Salts containing this ion are called nitrates. Nitrates are common components of fertilizers and explosives . Nitrate is the primary form of nitrogen uptake in plants, mainly transported by nitrate transporters .

Synthesis Analysis

Nitrate is the most oxidized form of nitrogen in aquatic systems and it cannot be used by organisms unless it is first reduced to ammonium . The nitrate (NO3-) in samples will be quantitatively reduced over Cd granules (treated with CuSO4) and converted to nitrite (NO2-) .Molecular Structure Analysis

The nitrate ion consists of one central nitrogen atom surrounded by three identically bonded oxygen atoms in a trigonal planar arrangement . The nitrate ion carries a formal charge of -1 .Chemical Reactions Analysis

The reaction between silver nitrate and ethanol is explosive . The silver present in the silver nitrate compound is displaced by copper, which forms copper nitrate .Physical And Chemical Properties Analysis

The molar mass of nitrate is 62.005 g/mol . Almost all inorganic nitrates are soluble in water . An example of an insoluble nitrate is bismuth oxynitrate .科学研究应用

Atmospheric Research

Nitrate (NO3−) is a prominent atmospheric pollutant and a key chemical constituent of snow and ice. It plays a crucial role in the atmosphere and significantly impacts regional climate and environment conditions through a series of complex chemical processes . The main ways of atmospheric nitrate formation are the hydrolysis of N2O5 and the reaction of ·OH with NO2 .

Environmental Impact

Nitrates are widely present in the surface environment and are an essential mineral of terrestrial ecosystems. They play a crucial role in the nitrogen cycle of the Earth system . As one of the important components of atmospheric deposition, nitrate (NO3−) has a profound impact on the environment and ecosystem .

Water Contamination

Nitrate (NO3−) contamination in water is an environmental problem of widespread concern . In the Ye River basin of North China, the primary sources of nitrate found in groundwater and river were sewage and manure. The proportional contributions of sewage and manure to nitrate contamination of groundwater and river were 58% and 48% in the dry season and 49% and 54% in the flood season, respectively .

Groundwater Purification

The coexistence of nitrate in the recharged water leads to the formation of a new type of iron oxide, which results in a much higher removal efficiency than the stoichiometrically predicted organic pollutant removal efficiency .

Nitrate Pollution Analysis

Various methods have been developed for the analysis of nitrate pollution sources, including the distillation method, the diffusion method, the ion-exchange resin method, bacterial denitrification, and the hydrazoic acid method .

Nitrate in Snow and Ice

By summarizing the recent research progress on the nitrate chemical process (particularly on the isotopic measurements of NO3− (δ15N, Δ17O and δ18O)) in atmosphere and glacier snow, this study mainly investigated the chemical compositions and chemical processes, formation pathways, and photochemical reactions of nitrate in snow .

作用机制

Target of Action

Nitrate primarily targets vascular smooth muscle cells . These cells play a crucial role in the regulation of vascular tone, which is essential for controlling blood flow and pressure. Nitrate’s interaction with these cells leads to their relaxation, resulting in vasodilation .

Mode of Action

Nitrate is converted by mitochondrial aldehyde dehydrogenase in smooth muscle cells to nitric oxide (NO) , a potent vasodilator. NO stimulates soluble guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP) . cGMP acts via cGMP-dependent protein kinase, which ultimately lowers intracellular calcium levels . This decrease in calcium levels leads to relaxation of the vascular smooth muscle cells, causing vasodilation .

Biochemical Pathways

Nitrate is involved in several biochemical pathways, including nitrogen fixation, nitrification, denitrification, dissimilatory nitrate reduction, and assimilatory nitrate reduction . In the nitrification process, ammonia is oxidized to nitrite, which is then further oxidized to nitrate . In denitrification, nitrate is reduced to gaseous nitrogen compounds .

Pharmacokinetics

The administration of oral nitrate increases the level of nitric oxide metabolites in the circulation . Its pharmacokinetics are little affected in patients with either liver or renal disease .

Result of Action

The primary result of nitrate’s action is vasodilation , which improves blood flow and allows more oxygen-rich blood to reach the heart muscle . This can alleviate cardiovascular dysfunction in some patients, showing particular promise in hypertension and in modifying platelet activation . Moreover, nitrate’s vasodilatory effect can help treat and prevent angina .

Action Environment

Environmental factors can significantly influence nitrate’s action, efficacy, and stability. For instance, excess nitrogen from agricultural sources is one of the main causes of water pollution in Europe . High concentrations of nitrate can destroy water quality ecologically and clinically by causing eutrophication in aquatic bodies . Furthermore, specific measures for reducing pollution at the source are required, including periods of prohibition of fertilizer application, restrictions for application on sloped soils, and on soaked, frozen, or snow-covered soils .

安全和危害

未来方向

Electrocatalytic nitrate reduction reaction, powered by renewable electricity, presents a promising approach to achieve nitrogen neutrality by converting nitrate back into nitrogen and valuable chemicals . Future research needs to focus on sustainable nitrate supply routes, understanding species balance, overcoming mass transfer limitations, and ensuring catalyst stability .

属性

IUPAC Name |

nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/NO3/c2-1(3)4/q-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNBFGGVMKEFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NO3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84145-82-4 (Parent) | |

| Record name | Nitrate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014797558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5024217 | |

| Record name | Nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.005 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nitrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Nitrate | |

CAS RN |

14797-55-8 | |

| Record name | Nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14797-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014797558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14049 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITRATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T93E9Y2844 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

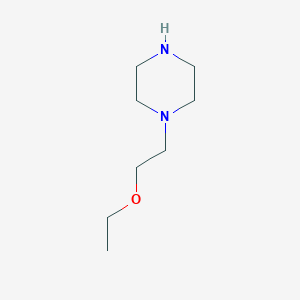

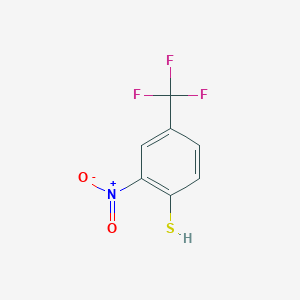

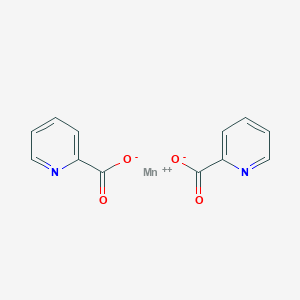

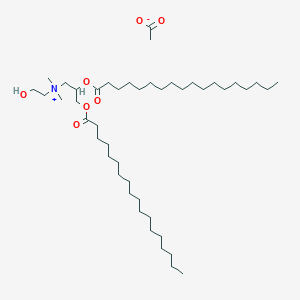

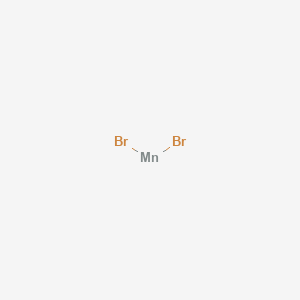

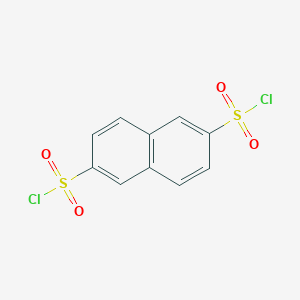

Synthesis routes and methods I

Procedure details

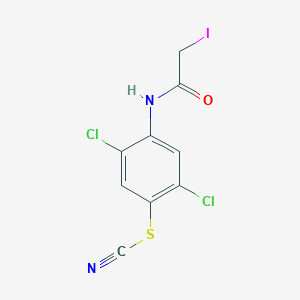

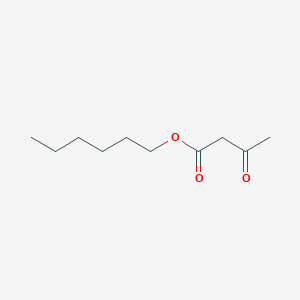

Synthesis routes and methods II

Procedure details

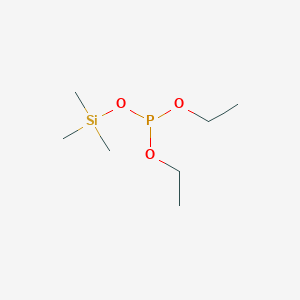

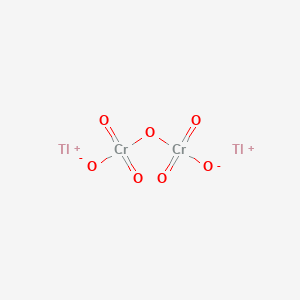

Synthesis routes and methods III

Procedure details

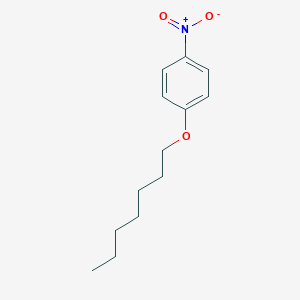

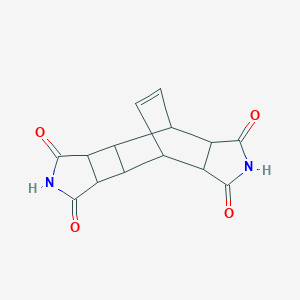

Synthesis routes and methods IV

Procedure details

Q & A

Q1: How does nitrate affect plant growth and development?

A1: Nitrate is a crucial nutrient for plants, serving as a primary nitrogen source. It influences various aspects of plant development, including shoot architecture and flowering time []. For instance, in Arabidopsis thaliana, the transceptor protein NRT1.13 plays a vital role in sensing internal nitrate levels near the xylem, thereby regulating shoot branching, node number, and flowering time, particularly under low-nitrate conditions.

Q2: What role does nitrate play in the interaction between plants and the sweetclover weevil (Sitona cylindricollis)?

A2: Research has shown that nitrate acts as a feeding deterrent for the sweetclover weevil in young Melilotus infesta leaves []. Resistance to the weevil is influenced by the balance between several factors, including a feeding stimulant (Stimulant A), and two feeding deterrents (Deterrent A and Deterrent B). Nitrate has been identified as the primary component of Deterrent B in young leaves, playing a significant role in the plant's defense mechanism against the weevil.

Q3: Can nitrate tolerance develop in biological systems?

A3: Yes, tolerance to organic nitrates, like those used to treat angina, can develop in biological systems [, ]. This tolerance can manifest as a reduced response to the vasodilatory, cyclic GMP accumulating, and guanylate cyclase activating effects of these compounds. The mechanism for this tolerance is not fully understood, but it appears to involve changes at multiple sites of action, including guanylate cyclase and an unidentified site responsible for the enantioselectivity of some organic nitrates.

Q4: Is nitrate metabolism linked to heterocyst formation in cyanobacteria?

A4: Yes, nitrate metabolism is directly linked to heterocyst formation in cyanobacteria like Anabaena sp. strain PCC 7120 []. Mutants lacking a functional moeA gene, which encodes a protein essential for the synthesis of the molybdopterin cofactor required by nitrate reductase, were unable to reduce nitrate. Consequently, these mutants formed heterocysts even in the presence of nitrate, a condition that typically suppresses heterocyst development.

Q5: How does nitrate contamination affect groundwater and what measures can be taken for remediation?

A5: Nitrate contamination of groundwater is a serious environmental concern often linked to agricultural practices and wastewater disposal [, ]. Elevated nitrate levels in drinking water pose health risks, particularly to infants. Bioremediation strategies, such as the use of in-stream bioreactors [] and biologically active barriers [], offer promising solutions. These methods utilize microorganisms to convert nitrate into harmless nitrogen gas through denitrification, effectively removing it from the water.

Q6: What is the role of potassium in mitigating nitrate accumulation in plants?

A6: Potassium plays a crucial role in enhancing nitrogen use efficiency in plants, thereby mitigating nitrate accumulation []. Studies using Sorghum bicolor demonstrated that potassium application significantly reduced nitrate levels in plant tissues, particularly in genotypes known to accumulate high levels of nitrate. This effect is attributed to potassium's role in increasing the activity of nitrate reductase, an enzyme crucial for converting nitrate to nitrite in the nitrogen assimilation pathway.

Q7: How can mass spectrometry be used to study the effects of nitrate on biological systems?

A7: Mass spectrometry (MS) has emerged as a powerful tool for identifying and characterizing nitrated and nitroxidized phospholipids, providing insights into the impact of nitrate on biological systems []. By analyzing fragmentation patterns, researchers can identify specific modifications in phospholipids caused by reactive nitrogen species, offering a deeper understanding of the complex interplay between nitrate and cellular components.

Q8: What analytical methods are used to assess nitrate levels and its impact on water quality?

A8: Various analytical methods are employed to quantify nitrate levels in water and evaluate its impact on water quality. Spectrophotometry is a common technique that measures the absorbance of light at specific wavelengths, correlating it to nitrate concentration [, ]. Other methods, such as ion chromatography, provide more detailed information about the ionic composition of water samples, aiding in a comprehensive assessment of water quality.

Q9: How does the presence of nitrate affect the radiochemical purity of 99mTc-sestamibi preparations?

A9: Sodium nitrate in generator eluates can significantly decrease the radiochemical purity (RCP) of 99mTc-sestamibi, a radiopharmaceutical used in myocardial perfusion imaging []. This decrease is likely due to the formation of 99mTc impurities in the presence of nitrate. While these impurities may not affect image quality, it is recommended to use nitrate-free generator eluates to ensure high RCP and minimize unnecessary patient radiation exposure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。